Methyl 3-(4-ethylphenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(4-ethylphenyl)-2-hydroxypropanoate is an organic compound with a molecular formula of C12H16O3 It is a derivative of phenylpropanoic acid, featuring a methyl ester group, a hydroxy group, and an ethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-ethylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-ethylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-ethylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 3-(4-ethylphenyl)-2-oxopropanoic acid.
Reduction: 3-(4-ethylphenyl)-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-(4-ethylphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 3-(4-ethylphenyl)-2-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-phenylpropanoate: Lacks the hydroxy and ethyl groups, making it less versatile in certain reactions.
Methyl 3-(4-methylphenyl)-2-hydroxypropanoate: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.
Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate: Contains a chlorine atom, which can significantly alter its reactivity and applications.
Uniqueness
Methyl 3-(4-ethylphenyl)-2-hydroxypropanoate is unique due to the presence of both a hydroxy group and an ethyl-substituted phenyl ring. These functional groups provide a balance of reactivity and stability, making the compound suitable for a wide range of applications in organic synthesis and beyond.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 3-(4-ethylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H16O3/c1-3-9-4-6-10(7-5-9)8-11(13)12(14)15-2/h4-7,11,13H,3,8H2,1-2H3 |
InChI Key |
VLUBVCPVFAXEMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C(=O)OC)O |
Origin of Product |
United States |
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